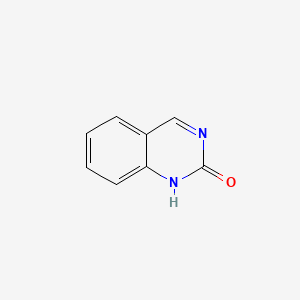

Quinazolin-2-ol

Description

Properties

IUPAC Name |

1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPFRMDMNDIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901671 | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-58-1 | |

| Record name | 2(1H)-Quinazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinazolin-2(1h)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinazolin-2-ol from Anthranilic Acid Derivatives

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of Quinazolin-2-ol, which exists in tautomeric equilibrium with its more stable keto form, Quinazolin-2(1H)-one. We will detail a robust and scientifically sound synthetic strategy commencing from the readily available precursor, anthranilic acid. The guide focuses on a two-step approach: the initial conversion of anthranilic acid to the critical intermediate, anthranilamide (2-aminobenzamide), followed by a cyclocondensation reaction with urea to construct the target heterocyclic system. This document provides detailed experimental protocols, in-depth mechanistic discussions, and process optimization parameters, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Strategic Overview

This compound and its keto-tautomer, Quinazolin-2(1H)-one, are important heterocyclic compounds that serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. The direct synthesis from anthranilic acid using reagents like urea or cyanates typically leads to the formation of Quinazoline-2,4(1H,3H)-dione, as the carboxylic acid group readily participates in the cyclization[1].

Therefore, a successful synthesis of Quinazolin-2(1H)-one requires a strategic modification of the carboxylic acid functionality to prevent its participation in the ring-closure step. The most effective strategy involves converting anthranilic acid into its corresponding amide, anthranilamide (2-aminobenzamide) . The amide group is significantly less electrophilic than a carboxylic acid (or its activated forms), thus ensuring that the subsequent cyclization occurs exclusively between the primary amino group and the amide nitrogen to form the desired 4-unsubstituted quinazolinone ring system.

This guide is therefore structured around the following validated two-stage synthetic pathway:

-

Amidation: Conversion of anthranilic acid to anthranilamide.

-

Cyclocondensation: Reaction of anthranilamide with urea to form Quinazolin-2(1H)-one.

This approach provides a clear and reproducible path to the target molecule, starting from the user-specified precursor.

Part I: Synthesis of the Key Intermediate: Anthranilamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While several methods exist, a common and reliable approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Representative Protocol: Thionyl Chloride-Mediated Amidation

This protocol involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthranilic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).

-

Heating: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-aminobenzoyl chloride.

-

Ammonolysis: Cool the flask containing the crude acyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate of anthranilamide will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts. The crude anthranilamide can be purified by recrystallization from hot water or an ethanol/water mixture to yield the pure product.

Part II: Core Synthesis of Quinazolin-2(1H)-one

With the key anthranilamide intermediate in hand, the construction of the heterocyclic core can proceed. The reaction of anthranilamide with urea serves as an efficient method to introduce the C2 carbonyl group and the N3 atom of the quinazoline ring.

Overall Reaction Scheme

Experimental Workflow: A Visual Guide

The following diagram outlines the typical laboratory workflow for the synthesis of Quinazolin-2(1H)-one from anthranilamide.

Caption: Experimental workflow for Quinazolin-2(1H)-one synthesis.

Detailed Experimental Protocol

This protocol describes a solvent-free thermal condensation method.

-

Preparation: In a round-bottom flask, thoroughly mix anthranilamide (1.0 eq) and urea (2.0-3.0 eq).

-

Thermal Reaction: Heat the solid mixture in an oil bath to 180-190 °C. The mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the cyclization. Maintain this temperature for 2-4 hours or until the evolution of ammonia ceases.

-

Initial Purification: Allow the reaction mixture to cool until it solidifies. Add hot water to the crude solid and heat to boiling to dissolve the product and any unreacted starting materials, leaving behind insoluble byproducts.

-

Isolation: Filter the hot solution to remove any insoluble matter. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the product.

-

Final Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold water. For higher purity, the product can be recrystallized from ethanol. Dry the final product under vacuum.

Mechanistic Insights into the Cyclocondensation

The reaction between anthranilamide and urea proceeds through a well-understood pathway involving nucleophilic addition followed by an intramolecular cyclization-condensation.

Causality Behind the Mechanism:

-

Step 1: Nucleophilic Attack. The primary amino group (-NH₂) of anthranilamide is a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of urea. This step is the key initiation event.

-

Step 2: Formation of the Ureido Intermediate. Following the initial attack, a molecule of ammonia is eliminated, leading to the formation of the crucial intermediate, 2-ureidobenzamide .

-

Step 3: Intramolecular Cyclization. The amide nitrogen of the benzamide portion of the intermediate then acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the ureido group. This ring-closing step is favored due to the formation of a stable six-membered ring.

-

Step 4: Deamination/Condensation. The resulting tetrahedral intermediate is unstable and collapses, eliminating a second molecule of ammonia to yield the final, stable aromatic Quinazolin-2(1H)-one product.

Visualizing the Reaction Mechanism

Caption: Proposed mechanism for the formation of Quinazolin-2(1H)-one.

Data Presentation: Critical Process Parameters

The success of the cyclocondensation reaction is dependent on several key parameters. The following table summarizes these variables and their typical impact on the reaction outcome.

| Parameter | Typical Range | Rationale & Impact on Yield/Purity |

| Temperature | 170 - 200 °C | Crucial for success. Below this range, the reaction is impractically slow. Temperatures above 200 °C can lead to thermal decomposition and byproduct formation, reducing yield and purity. |

| Reactant Ratio | 1 : 2 to 1 : 3 (Anthranilamide : Urea) | An excess of urea is used to ensure complete conversion of the anthranilamide and to act as a molten solvent for the reaction. A ratio of ~1:2.5 is often optimal. |

| Reaction Time | 2 - 5 hours | Time is typically determined by monitoring the cessation of ammonia evolution. Prolonged heating after completion can lead to degradation. |

| Atmosphere | Ambient (in fume hood) | The reaction is typically robust and does not require an inert atmosphere. A well-ventilated fume hood is mandatory to handle the ammonia gas evolved. |

| Purification Method | Recrystallization | Recrystallization from a suitable solvent like ethanol or aqueous ethanol is highly effective for removing unreacted urea and polar impurities, yielding a product of high purity. |

Conclusion

The synthesis of Quinazolin-2(1H)-one from anthranilic acid is most effectively achieved through a two-stage process involving the formation of an anthranilamide intermediate. The subsequent solvent-free thermal condensation of anthranilamide with urea presents an efficient, atom-economical, and straightforward method for constructing the desired heterocyclic core. Understanding the underlying mechanism, particularly the role of the 2-ureidobenzamide intermediate, and careful control of key reaction parameters such as temperature are paramount for achieving high yield and purity. This guide provides the necessary protocols and scientific rationale to empower researchers to successfully synthesize this valuable chemical scaffold for applications in drug discovery and materials science.

References

A Technical Guide to Quinazolin-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agents

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. The quinazolin-2,4(1H,3H)-dione core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of this chemical class as a promising source of new antibacterial drugs. We will dissect the synthetic strategies for derivatization, elucidate the primary mechanism of action targeting bacterial topoisomerases, detail the essential in vitro and in silico evaluation workflows, and synthesize critical structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to overcoming the challenges of bacterial resistance.

Chapter 1: The Imperative for Novel Antibacterials: A Post-Antibiotic Era Looms

The discovery of antibiotics was a watershed moment in human history, yet the relentless evolution of bacteria threatens to return us to a pre-antibiotic era. Pathogens on the ESKAPE list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent the pinnacle of this threat, accounting for a majority of hospital-acquired infections and exhibiting resistance to multiple drug classes.[1] The structural backbones of many existing antibiotics, such as the fluoroquinolones, are now compromised by widespread resistance mechanisms.[2] This reality fuels the search for compounds with novel chemical structures that can circumvent these resistance pathways. Quinazolinone and its derivatives, particularly the quinazolin-2,4(1H,3H)-dione scaffold, are gaining significant attention for their therapeutic potential and structural versatility, offering a promising starting point for the development of next-generation antibacterial agents.[3][4]

Chapter 2: The Quinazolin-2,4(1H,3H)-dione Scaffold: A Privileged Structure

The quinazolin-2,4(1H,3H)-dione is an oxidized derivative of quinazoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring. Its rigid, planar structure and multiple sites for chemical modification (notably the N1 and N3 positions) make it an ideal scaffold for drug design. While this guide focuses on its antibacterial properties, the versatility of this core is evidenced by its wide-ranging reported biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4][5] This history of biological activity underscores its drug-like characteristics and potential for interacting with various biological targets.

Chapter 3: Synthetic Strategies and Chemical Space Exploration

The accessibility and derivatization of the quinazolin-2,4(1H,3H)-dione core are central to its appeal. Synthetic chemists leverage robust and scalable routes to generate diverse libraries of compounds for screening.

Causality in Synthetic Route Selection

The most common and efficient synthetic pathways commence from readily available precursors like anthranilic acid or isatoic anhydride.[2] The choice of isatoic anhydride, for instance, is advantageous as its reaction with substituted aromatic amines provides a direct and often high-yielding route to the core scaffold, allowing for the introduction of diversity at the N3 position in a single step. Subsequent N-alkylation, often using reagents like ethyl chloroacetate, provides a handle for further modifications at the N1 position.[2] This strategic, stepwise approach allows for the systematic exploration of the chemical space around the scaffold, which is fundamental to building a comprehensive Structure-Activity Relationship (SAR) profile.

Experimental Protocol: Synthesis of a Representative N1, N3-Disubstituted Derivative

This protocol describes a common multi-step synthesis, beginning with the formation of the core ring and subsequent functionalization.

Step 1: Synthesis of Quinazolin-2,4(1H,3H)-dione (1)

-

To a solution of anthranilic acid (10 mmol) in water, add urea (20 mmol).

-

Heat the mixture to reflux for 6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield quinazolin-2,4(1H,3H)-dione (1).

Step 2: N1-Alkylation to produce Ethyl 2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetate (2)

-

Suspend quinazolin-2,4(1H,3H)-dione (1) (10 mmol) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (15 mmol) to the suspension.

-

Add ethyl chloroacetate (11 mmol) dropwise to the stirring mixture at room temperature.

-

Continue stirring for 12-18 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to obtain pure compound (2).

Step 3: Hydrazinolysis to form 2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetohydrazide (3)

-

Dissolve the ester (2) (10 mmol) in ethanol.

-

Add hydrazine hydrate (20 mmol) and reflux the mixture for 8 hours.

-

Cool the solution. The resulting solid product is filtered and washed with cold ethanol to yield the hydrazide (3). This intermediate is a crucial building block for introducing further heterocyclic moieties like oxadiazoles or triazoles.[2]

Mandatory Visualization: General Synthetic Workflow

References

An In-Depth Technical Guide to Natural Products Containing the Quinazolinone Core Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a nitrogen-containing heterocyclic system recognized as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Molecules incorporating this core exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[2][3] This guide provides a comprehensive technical overview of naturally occurring quinazolinones, detailing their structural diversity, biosynthetic origins, and significant biological activities with their underlying mechanisms of action. Furthermore, it offers detailed methodologies for the isolation, purification, and characterization of these valuable compounds, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore this potent class of natural products.

Introduction: The Quinazolinone Core

The quinazolinone framework consists of a benzene ring fused to a pyrimidine ring, which contains a carbonyl group.[3] Depending on the position of this group, two primary isomers exist: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4(3H)-quinazolinone isomer being the most common in nature.[1][3] This scaffold's unique structural and electronic properties allow it to interact with a wide variety of biological targets, making it a recurring motif in over 200 identified alkaloids from plants, fungi, and marine organisms.[1][4] Its stability, synthetic tractability, and diverse pharmacological profile have cemented its status as a cornerstone in the development of new therapeutic agents.[1][5]

Structural Diversity of Quinazolinone Natural Products

The structural architecture of natural quinazolinones is remarkably diverse, ranging from simple, substituted single-ring systems to complex, polycyclic alkaloids. This diversity is a direct result of the varied biosynthetic pathways employed by different organisms. These compounds can be broadly classified based on their structural complexity and natural source.

Table 1: Representative Quinazolinone-Containing Natural Products

| Compound Name | Natural Source(s) | Core Structure Class | Key Biological Activity |

|---|---|---|---|

| Vasicinone | Adhatoda vasica (Plant) | Pyrrolo[2,1-b]quinazoline | Bronchodilator, Antimicrobial[4][6] |

| Febrifugine | Dichroa febrifuga (Plant) | Piperidinyl-quinazoline | Antimalarial, Anti-fibrotic[7][8] |

| Tryptanthrin | Isatis tinctoria (Plant), Fungi | Indolo[2,1-b]quinazoline | Anticancer, Anti-inflammatory[9][10] |

| Rutaecarpine | Evodia rutaecarpa (Plant) | Indolo[2',3':3,4]pyrido[2,1-b]quinazoline | Anticancer, Anti-inflammatory[11] |

| Luotonin A | Peganum nigellastrum (Plant) | Pyrrolo[2',1':2,3]pyrimido[6,1-a]isoquinoline | Anticancer (Topoisomerase I inhibitor) |

| Fiscalin B | Neosartorya fischeri (Fungus) | Pyrazino[2,1-b]quinazoline | Antitumor[8] |

| Asperlicin C | Aspergillus alliaceus (Fungus) | Benzodiazepine-fused quinazolinone | Cholecystokinin antagonist |

Biosynthesis of the Quinazolinone Scaffold

The biosynthesis of the quinazolinone core in most organisms originates from the shikimate pathway, which provides the essential precursor, anthranilic acid .[2][5] The pathway, while varying between species and leading to different final structures, generally follows a conserved sequence of reactions to form the fundamental bicyclic system. Anthranilic acid is first activated, often by adenylation, and then condensed with an amino acid (commonly glutamine or asparagine) and a carbon source, such as formamide, to construct the pyrimidine ring.[1][12]

The proposed general biosynthetic pathway involves the enzymatic condensation of anthranilic acid with a nitrogen and carbon donor, followed by cyclization and subsequent oxidation or aromatization to yield the stable 4(3H)-quinazolinone core. This core then serves as a versatile intermediate, undergoing various enzymatic modifications (e.g., hydroxylation, methylation, glycosylation) and further condensations with other precursors (like tryptophan for tryptanthrin) to generate the vast diversity of quinazolinone alkaloids observed in nature.[1]

Key Biological Activities and Mechanisms of Action

Quinazolinone natural products are renowned for their potent and diverse pharmacological activities. This section highlights two of the most extensively studied areas: anticancer and antimicrobial effects.

4.1 Anticancer Activity

Many quinazolinone-containing compounds exhibit significant cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cell signaling pathways.

Mechanism 1: Tyrosine Kinase Inhibition A prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14] EGFR is a receptor protein tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and angiogenesis.[15] Overexpression of EGFR is common in many cancers.[15] Quinazolinone-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis.[16][17]

Table 2: Anticancer Activity of Representative Quinazolinone Natural Products

| Compound | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Tryptanthrin Derivative (A5) | Hep3B (Liver) | MTT | 0.43 | [18] |

| Tryptanthrin Derivative (A7) | Hep3B (Liver) | MTT | 8.79 | [18] |

| Tryptanthrin-Pt Complex (BrTry-Pt) | T-24 (Bladder) | MTT | 0.21 | [11] |

| Rutaecarpine-Pt Complex (Rut-Pt) | T-24 (Bladder) | MTT | 82 | [11] |

| (-)-Chaetominine | K562 (Leukemia) | MTT | 21 | [1] |

| (-)-Chaetominine | SW1116 (Colon) | MTT | 28 |[1] |

4.2 Antimalarial and Antimicrobial Activity

The quinazolinone scaffold is present in potent antiprotozoal and antimicrobial agents. Febrifugine, isolated from the Chinese herb Dichroa febrifuga, and its synthetic analog halofuginone, are prime examples.[8]

Mechanism 2: Inhibition of Prolyl-tRNA Synthetase (ProRS) Febrifugine and halofuginone exert their antimalarial and anti-inflammatory effects by inhibiting the enzyme prolyl-tRNA synthetase (ProRS).[7][19] This enzyme is essential for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By competitively inhibiting the proline binding site on ProRS, these compounds lead to an accumulation of uncharged tRNAPro.[7][19] This mimics a state of proline starvation, triggering the Amino Acid Response (AAR) pathway, which in turn inhibits specific biological processes like the proliferation of malaria parasites and the differentiation of pro-inflammatory Th17 cells.[7][20]

Table 3: Antimicrobial Activity of Representative Quinazolinone Natural Products

| Compound | Microorganism | Assay | MIC Value (µg/mL) | Reference |

|---|---|---|---|---|

| Vasicine | Escherichia coli | Microdilution | 20 | [6] |

| Vasicine | Candida albicans | Microdilution | >55 | [6] |

| Thielaviazoline | S. aureus (MRSA) | Microdilution | 6.25 | [2] |

| Thielaviazoline | S. aureus (MDRSA) | Microdilution | 12.5 | [2] |

| Cottoquinazoline D | Candida albicans | Microdilution | 22.6 µM |[1] |

Methodologies for Isolation and Characterization

The successful study of natural products hinges on robust and systematic methodologies for their extraction, isolation, and structural elucidation. The following section provides a generalized, field-proven protocol for obtaining quinazolinone alkaloids from a plant source.

5.1 Generalized Experimental Protocol

Step 1: Collection and Preparation of Plant Material

-

Collection: Collect the desired plant material (e.g., leaves, roots, or stems). Proper botanical identification is critical to ensure reproducibility.

-

Drying: Air-dry the plant material in the shade for 1-2 weeks or use a laboratory oven at a controlled temperature (typically 40-50 °C) to prevent degradation of thermolabile compounds.[21]

-

Grinding: Pulverize the dried material into a fine powder using a mechanical grinder. This increases the surface area, facilitating efficient solvent extraction.[22]

Step 2: Extraction of Crude Alkaloids The choice of extraction method is based on the polarity and basicity of the target alkaloids.[23] An acid-base extraction is highly effective.

-

Maceration: Soak the powdered plant material (e.g., 1 kg) in a polar solvent like methanol or 80% ethanol for 3-5 days at room temperature, with occasional agitation.[24]

-

Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Resuspend the crude extract in an acidic aqueous solution (e.g., 2% HCl or H₂SO₄). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds (lipids, chlorophyll, etc.). Discard the organic phase.

-

Basify the remaining aqueous phase by adding a base (e.g., NH₄OH or Na₂CO₃) until the pH is approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[24]

-

Extract the basified aqueous solution multiple times with a moderately polar organic solvent like chloroform or dichloromethane.

-

Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[23]

-

Step 3: Chromatographic Purification

-

Column Chromatography (CC): Subject the crude alkaloid fraction to CC over silica gel or alumina. Elute with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light (254/366 nm) and with an alkaloid-detecting spray reagent (e.g., Dragendorff's or Bouchardat's reagent).[24]

-

Further Purification: Pool fractions containing the compound of interest and subject them to further purification steps as needed, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.

Step 4: Structural Elucidation The structure of the purified compound is determined using a combination of spectroscopic techniques.[25][26]

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HR-MS) to determine the exact molecular weight and deduce the molecular formula.[27] Tandem MS (MS/MS) experiments can reveal fragmentation patterns, providing clues about the compound's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete chemical structure.[3]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR (and DEPT): Shows the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC). Together, they allow for the unambiguous assembly of the molecular skeleton.[28]

-

NOESY: Can be used to determine the relative stereochemistry by identifying protons that are close in space.

-

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present (e.g., C=O, N-H, aromatic rings) and the nature of the chromophore, respectively.[27]

5.2 Workflow Diagram

Synthetic Strategies and Lead Optimization

The potent biological activities and complex structures of quinazolinone natural products have inspired significant efforts in synthetic chemistry. Total synthesis campaigns not only confirm the proposed structures of these molecules but also provide access to analogs that are difficult to obtain from natural sources. Furthermore, the quinazolinone core serves as a template for the design of combinatorial libraries aimed at discovering new drug candidates with improved potency, selectivity, and pharmacokinetic properties.[15] Structure-activity relationship (SAR) studies on these synthetic derivatives are crucial for optimizing lead compounds in the drug discovery pipeline.[13]

Future Perspectives and Conclusion

Natural products containing the quinazolinone core represent a rich and historically significant source of therapeutic leads. Their structural diversity and broad spectrum of biological activities continue to make them attractive targets for research in phytochemistry, pharmacology, and medicinal chemistry. Future research will likely focus on exploring untapped biological sources (e.g., extremophilic microorganisms, marine invertebrates) for novel quinazolinone structures. Advances in spectroscopic techniques and computational chemistry will accelerate their structural elucidation and mechanism-of-action studies. Moreover, the integration of synthetic biology and metabolic engineering approaches may enable the sustainable production of high-value quinazolinone alkaloids. The continued investigation of this privileged scaffold holds immense promise for the discovery and development of next-generation therapeutic agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. generis-publishing.com [generis-publishing.com]

- 5. Alkaloids Derived from Anthranilic Acid: Occurrence and Pharmacological Properties of Acridone, Quinazoline, and Quinoline | CoLab [colab.ws]

- 6. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Platinum(ii) complexes with rutaecarpine and tryptanthrin derivatives induce apoptosis by inhibiting telomerase activity and disrupting mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wisdomlib.org [wisdomlib.org]

- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]

- 22. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 23. researchgate.net [researchgate.net]

- 24. Bot Verification [rasayanjournal.co.in]

- 25. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. books.rsc.org [books.rsc.org]

A Spectroscopic Guide to Unraveling Novel Quinazolin-2-ol Analogues

Preamble: The Quinazolin-2-ol Core - A Privileged Scaffold in Drug Discovery

Quinazoline derivatives represent a cornerstone in medicinal chemistry, with their fused heterocyclic structure providing a versatile scaffold for a multitude of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, this compound analogues are of particular interest due to their unique structural features and synthetic accessibility. The rigorous and unambiguous structural elucidation of these novel analogues is a critical prerequisite for establishing structure-activity relationships (SAR) and advancing drug development pipelines.

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of novel this compound analogues. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of protocols, this guide emphasizes the causality behind experimental choices and the logic of data interpretation, empowering researchers to confidently and accurately characterize their synthesized molecules.

A pivotal aspect of this compound chemistry is the existence of tautomeric forms. Specifically, the lactim (enol) form, this compound, is in equilibrium with its lactam (keto) tautomer, quinazolin-2(1H)-one.[4][5] This dynamic equilibrium is influenced by factors such as the solvent, temperature, and pH, and has profound implications for the spectroscopic signatures of these molecules.[6] Understanding and characterizing this tautomerism is a central theme throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound analogues, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Key Considerations for this compound Analogues:

-

Tautomerism: The position of the N-H proton signal is a key indicator of the dominant tautomeric form. In the quinazolin-2(1H)-one form, a broad signal for the N-H proton is typically observed downfield (δ 10-12.5 ppm), which can undergo rapid chemical exchange with residual water in the solvent, leading to broadening.[6][7]

-

Aromatic Protons: The protons on the benzene ring of the quinazoline core typically appear in the aromatic region (δ 7-8.5 ppm).[7][8] The substitution pattern on this ring will dictate the multiplicity and coupling constants of these signals.

-

Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts, particularly of exchangeable protons like N-H and O-H.[6] DMSO-d₆ is often used as it can form hydrogen bonds and help in observing labile protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound analogue.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be reported.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To improve the signal-to-noise ratio, acquire a sufficient number of scans (typically 8-16).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Key Signals for this compound Analogues:

-

Carbonyl Carbon: The most downfield signal in the spectrum of the quinazolin-2(1H)-one tautomer is typically the C=O carbon (δ ~160-170 ppm).[7][9]

-

C2 Carbon: In the this compound tautomer, the C2 carbon bearing the hydroxyl group will be shifted upfield compared to the C=O carbon of the keto form.

-

Aromatic Carbons: The carbons of the benzene ring appear in the range of δ 115-150 ppm.[7][8]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR, with chemical shift calibration referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[10]

-

Data Presentation: Typical NMR Chemical Shifts for the Quinazolinone Core

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 10.0 - 12.5 (broad) | - |

| C=O | - | 160 - 170 |

| Aromatic-H | 7.0 - 8.5 | 115 - 150 |

| Substituent Protons | Variable | Variable |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[10]

Visualization: NMR Characterization Workflow

References

- 1. orientjchem.org [orientjchem.org]

- 2. longdom.org [longdom.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. benchchem.com [benchchem.com]

- 7. ijpscr.info [ijpscr.info]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Keto-enol Tautomerism in 2-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline and its tautomer, 2-quinolone, represent a foundational scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The dynamic equilibrium between the enol (lactim) and keto (lactam) forms, a phenomenon known as keto-enol tautomerism, is a critical determinant of the molecule's physicochemical properties and its interactions with biological targets.[1][4] This guide provides a comprehensive examination of the structural nuances of these tautomers, the factors governing their equilibrium, and the multifaceted analytical techniques employed for their characterization. A deep understanding of this tautomerism is paramount for the rational design and development of novel therapeutics.[4][5]

The Fundamental Equilibrium: 2-Hydroxyquinoline vs. 2-Quinolone

The tautomerism in 2-hydroxyquinoline involves the migration of a proton between the oxygen and nitrogen atoms, accompanied by a shift in the double bond arrangement within the heterocyclic ring.[1]

-

Enol (Lactim) Form (2-Hydroxyquinoline): This tautomer possesses a hydroxyl (-OH) group at the C2 position of the quinoline ring, which imparts a higher degree of aromaticity to the heterocyclic ring.[1]

-

Keto (Lactam) Form (2-Quinolone or 2(1H)-quinolinone): This form features a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom (N-H).[1] It is structurally classified as a cyclic amide.[1]

The equilibrium between these two forms is not static and is profoundly influenced by the surrounding environment, including the physical state, solvent polarity, and pH.[1] In most conditions, the equilibrium lies significantly towards the more stable keto form.[1][6]

Caption: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Factors Governing the Tautomeric Equilibrium

The predominance of one tautomer over the other is a consequence of its relative thermodynamic stability, which is dictated by a confluence of factors:

-

Solvent Polarity: This is a primary determinant of the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, preferentially stabilize the more polar keto (lactam) form.[1][7][8] In aqueous solutions, the keto form is estimated to be more stable than the enol form by approximately 5 kcal/mol.[1][9] Conversely, in the gas phase or in non-polar solvents, the enol (lactim) form is slightly more stable.[7]

-

pH: The acidity or basicity of the medium can significantly shift the equilibrium. In acidic conditions, protonation of the nitrogen atom can favor the enol form, while in basic conditions, deprotonation of the N-H group in the keto form or the O-H group in the enol form can lead to the formation of anionic species, further influencing the equilibrium.[5]

-

Substituents: The electronic nature of substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, potentially favoring the keto form.[10]

-

Temperature: Temperature can affect the equilibrium constant of the tautomerization process. For instance, in 6-chloro-2-pyridone, a related heterocyclic system, an increase in temperature shifts the equilibrium towards the lactim tautomer.[11]

The Impact of Tautomerism in Drug Discovery and Development

The tautomeric state of a molecule is not merely an academic curiosity; it has profound implications for drug discovery and development.[4][12] The different tautomers of a drug can exhibit distinct:

-

Pharmacodynamics: The shape, hydrogen bonding capabilities, and overall electronic distribution of a molecule are dictated by its tautomeric form.[1][4] This, in turn, governs its binding affinity and selectivity for its biological target.[4]

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are influenced by tautomerism, which can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Formulation: The stability of a drug in its solid or solution form can be dependent on the predominant tautomer.[4]

It is estimated that around 70% of drug molecules are capable of tautomerization, highlighting the critical need to understand and control this phenomenon in drug design.[4]

Synthesis of the 2-Hydroxyquinoline Scaffold

Several synthetic methodologies are employed to construct the 2-hydroxyquinoline core, with the choice of method often depending on the desired substitution pattern and reaction conditions.

Knorr Quinoline Synthesis

A classic and robust method for preparing 2-hydroxyquinolines (2-quinolones) involves the acid-catalyzed intramolecular cyclization of β-ketoanilides.[13] This method is particularly effective for producing derivatives with substituents at the 4-position.[13]

Experimental Protocol: Knorr Synthesis of a 4-Substituted 2-Quinolone [13]

-

Reagent Preparation: To a glass vial, add the desired β-keto anilide (200 mg).

-

Reaction Setup: Add polyphosphoric acid (PPA) (5-6 g) to the vial containing the β-keto anilide.

-

Cyclization Reaction: Heat the mixture to 80°C with vigorous stirring until fully homogenized (approximately 15-20 minutes).

-

Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure complete cyclization.

-

Work-up: Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-quinolone derivative.

Conrad-Limpach-Knorr Synthesis Variation

The Conrad-Limpach-Knorr synthesis, which primarily yields 4-hydroxyquinolines, can be adapted to produce 2-hydroxyquinolines by controlling the initial reaction temperature.[14] At temperatures above 140°C, the aniline attacks the ester carbonyl of the β-ketoester, forming a β-ketoanilide intermediate that subsequently undergoes acid-catalyzed cyclization to the 2-hydroxyquinoline.[14]

Other Synthetic Approaches

Modern synthetic strategies, such as palladium-catalyzed cross-coupling and cyclization reactions, offer efficient and versatile routes to substituted 2-quinolones.[14][15] Additionally, methods involving the reaction of 2-aminobenzophenones with N,N-dimethylacetamide in the presence of a strong base have been developed.[16]

Caption: General experimental workflow for the synthesis of 2-hydroxyquinoline derivatives.

Analytical Characterization of Tautomers

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the 2-hydroxyquinoline/2-quinolone tautomeric equilibrium.[1][17]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To identify the dominant tautomer in solution and quantify the tautomeric ratio.[1]

-

Methodology: Dissolve the compound (5-10 mg/mL) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

-

Analysis: The keto form will show a characteristic N-H proton signal, while the enol form will exhibit an O-H proton signal.[18] Differences in the ¹³C and ¹⁵N chemical shifts are also powerful indicators for distinguishing between tautomers.[19]

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To differentiate tautomers based on their distinct electronic transitions.[1]

-

Methodology: Prepare dilute solutions in solvents of varying polarity and record the absorption spectrum (approx. 200-450 nm).[1]

-

Analysis: The keto and enol forms have different conjugated π-systems and thus exhibit different absorption maxima (λ_max).[1] Shifts in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium.[1]

Infrared (IR) Spectroscopy:

-

Objective: To identify functional groups characteristic of each tautomer.[1]

-

Methodology: Prepare the sample as a KBr pellet or in a suitable solvent.[1]

-

Analysis: The keto form is characterized by a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretching vibration (~3400 cm⁻¹).[1] The enol form will lack a strong carbonyl absorption and instead show a broad O-H stretching band.[1]

X-ray Crystallography:

-

Objective: To unambiguously determine the molecular structure in the solid state.[1]

-

Methodology: Grow a single crystal of the compound and collect diffraction data using an X-ray diffractometer.[1]

-

Analysis: Solving the crystal structure provides definitive proof of which tautomer exists in the crystal lattice. For 2-hydroxyquinoline, X-ray data confirms the predominance of the keto form in the solid state.[1]

Computational Chemistry

-

Objective: To calculate the relative stabilities of the tautomers and support experimental findings.[1]

-

Methodology: Construct 3D structures of both tautomers and perform geometry optimization and frequency calculations using quantum chemical methods like Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)).[1][20] Continuum solvation models can be used to simulate solvent effects.[1]

-

Analysis: The calculated relative energies of the tautomers can predict the thermodynamically favored form under different conditions.

Caption: A multi-faceted workflow for the comprehensive investigation of tautomerism.

Quantitative Data Summary

The following table summarizes key quantitative data that differentiate the two tautomeric forms of 2-hydroxyquinoline.

| Method | Parameter | Keto Form (2-Quinolone) | Enol Form (2-Hydroxyquinoline) | Reference |

| IR Spectroscopy | C=O Stretch | ~1650-1690 cm⁻¹ | Absent | [1] |

| N-H Stretch | ~3400 cm⁻¹ | Absent | [1] | |

| O-H Stretch | Absent | Broad band | [1] | |

| UV-Vis Spectroscopy | λ_max (in polar solvents) | Dominant absorption | Minor or absent absorption | [7] |

| Computational Chemistry | Relative Stability (in water) | More stable (~5 kcal/mol) | Less stable | [1][9] |

| X-ray Crystallography | Solid State Structure | Predominantly observed | Not typically observed | [1] |

Conclusion and Future Perspectives

The keto-enol tautomerism of 2-hydroxyquinolines is a fundamental aspect of their chemistry, with the equilibrium heavily favoring the 2-quinolone (keto) form in most biologically relevant environments.[1] This preference is driven by the thermodynamic stability of the cyclic amide structure and its capacity for strong intermolecular hydrogen bonding.[1] A thorough understanding of this equilibrium, achieved through a synergistic application of high-resolution spectroscopy, X-ray crystallography, and quantum chemical calculations, is indispensable for the rational design of novel 2-hydroxyquinoline-based therapeutic agents.[1][21] Future research in this area will likely focus on developing more accurate predictive models for tautomeric ratios in diverse biological microenvironments and leveraging this understanding to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 9. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Quinazolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its remarkable synthetic accessibility and inherent ability to interact with a multitude of biological targets have cemented its role as a foundational scaffold in the development of novel therapeutics.[1][3] This guide provides a comprehensive exploration of the quinazolinone framework, from its fundamental chemical properties and diverse synthetic strategies to its intricate structure-activity relationships (SAR) and mechanisms of action across various disease states. We will delve into specific, field-proven examples, including FDA-approved drugs, and provide detailed experimental insights to empower researchers in their quest for the next generation of quinazolinone-based therapies.[4][5]

The Quinazolinone Core: A Profile of a Privileged Scaffold

The term "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by making specific structural modifications. The quinazolinone scaffold perfectly embodies this concept. Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.[6]

The two primary isomers are the 2(1H)-quinazolinone and the more common 4(3H)-quinazolinone.[3][7][8] The lactam functional group within the quinazolinone ring is a key feature, participating in crucial hydrogen bonding interactions with biological targets.[6] The aromatic benzene ring provides a platform for pi-stacking interactions, while various positions on both rings are amenable to substitution, dramatically influencing the molecule's pharmacological profile.[2][6]

The broad-spectrum biological activities of quinazolinone derivatives are well-documented and include:

This versatility underscores the scaffold's importance and justifies its continued exploration in drug discovery.[12]

Synthetic Strategies: Building the Quinazolinone Core

The synthetic tractability of the quinazolinone scaffold is a major advantage for medicinal chemists.[1] A variety of methods, from classical named reactions to modern catalytic approaches, are available to construct this heterocyclic system.

Classical Synthetic Routes

The most common and enduring method for the synthesis of 4(3H)-quinazolinones starts from anthranilic acid or its derivatives.[8] The Niementowski quinazolinone synthesis , first described in 1895, involves the reaction of anthranilic acid with an excess of formamide at elevated temperatures to yield 4(3H)-quinazolinone.[8][13]

Experimental Protocol: A Generalized Niementowski Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and formamide (5.0-10.0 eq).

-

Heating: Heat the reaction mixture to 120-180 °C. The optimal temperature will depend on the specific substrates.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.

-

Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4(3H)-quinazolinone.

Causality: The excess formamide serves as both a reactant and a solvent. The high temperature is necessary to drive the condensation and subsequent cyclization. The aqueous work-up precipitates the organic product, allowing for easy isolation.

Modern Synthetic Methodologies

In recent years, a plethora of more efficient and versatile synthetic methods have been developed.[1] These include:

-

Microwave-assisted synthesis: Significantly reduces reaction times and often improves yields.[1]

-

Ultrasound-promoted reactions: Another energy-efficient method to accelerate the synthesis.[1]

-

Metal-catalyzed reactions: Palladium, copper, and other transition metals can catalyze various C-N and C-C bond formations to construct the quinazolinone core.[1]

-

One-pot syntheses: These methods combine multiple reaction steps into a single procedure, improving efficiency and reducing waste.[1]

References

- 1. ujpronline.com [ujpronline.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.uob.edu.ly [journals.uob.edu.ly]

Investigating the Mechanism of Action of Quinazolin-2-ol Compounds: A Strategic Workflow for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous compounds with significant therapeutic potential, particularly in oncology.[1] Quinazolin-2-ol derivatives, a specific subset of this class, have demonstrated promising cytotoxic effects, often implicating the inhibition of critical signaling pathways that drive cancer progression.[2][3] However, moving a promising hit from a primary screen to a viable lead candidate requires a rigorous and systematic elucidation of its mechanism of action (MoA). A definitive understanding of a compound's molecular target and its downstream cellular consequences is paramount for predicting efficacy, anticipating off-target effects, and designing rational strategies for lead optimization.

This technical guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to dissect the MoA of novel this compound compounds. Eschewing a rigid template, this guide is structured to mirror the logical progression of an MoA investigation, from initial phenotypic observations to precise biophysical characterization and pathway deconvolution. We will detail the causality behind experimental choices, provide self-validating protocols for key assays, and ground our recommendations in authoritative references, ensuring a scientifically robust approach to this critical phase of drug discovery.

Section 1: The Strategic Framework for MoA Elucidation

A successful MoA investigation is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement. The overarching goal is to connect the compound's chemical structure to a specific molecular interaction, and that interaction to a measurable cellular phenotype. Our strategic workflow is designed to systematically narrow the field of possibilities and build a coherent, evidence-based narrative for the compound's biological activity.

Caption: High-level strategic workflow for MoA elucidation.

Section 2: Initial Biological Characterization: Quantifying the Phenotype

Before seeking a molecular target, it is essential to robustly quantify the compound's effect on cancer cells. The primary assay in this phase is cytotoxicity screening across a panel of relevant cancer cell lines.

In Vitro Cytotoxicity Screening

The goal is to determine the half-maximal inhibitory concentration (IC50) of the this compound compound. This provides a quantitative measure of potency and a basis for comparing activity across different cellular contexts. Many quinazoline derivatives have shown potent anti-proliferative activity against various cancer cell lines.

Table 1: Representative Cytotoxicity Data for a Hypothetical this compound Compound (QZO-X)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung | 5.2 ± 0.4 |

| PC-3 | Prostate | 8.1 ± 0.7 |

| MCF-7 | Breast | 6.2 ± 0.5 |

| SMMC-7721 | Liver | 11.5 ± 1.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies used for evaluating quinazoline derivatives.[1]

-

Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the this compound compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Section 3: Target Identification and Validation: Finding the Molecular Handle

With a confirmed cytotoxic phenotype, the next critical step is to identify the direct molecular target(s) of the compound. This can be approached through a combination of label-free, affinity-based, and computational methods.[4][5]

Cellular Thermal Shift Assay (CETSA®)

Causality: The principle behind CETSA is that the binding of a ligand (the drug) to its target protein confers thermal stability.[6] When cells are heated, proteins denature and aggregate out of solution. A protein bound to a drug will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[7][8] This provides a powerful, label-free method to confirm direct target engagement within the complex and physiologically relevant environment of an intact cell.[9]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Engagement

This protocol is designed to verify the interaction between a this compound compound and its putative target (e.g., a specific kinase).[9][10]

-

Cell Culture and Treatment: Grow cells to 80-90% confluency. Harvest the cells and resuspend them in PBS containing the this compound compound or vehicle control. Incubate for 1 hour at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[9]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Sample Preparation & Analysis: Collect the supernatant (soluble fraction). Determine the protein concentration and prepare samples for analysis by Western blot, probing for the suspected target protein.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature for both the treated and vehicle control samples to generate melt curves. A rightward shift in the curve for the drug-treated sample indicates target stabilization and engagement.[10]

Affinity-Based Pull-Down Methods

These methods involve chemically modifying the this compound compound to include a tag (like biotin) or immobilizing it on a solid support (like agarose beads).[11][12] This "bait" is then incubated with cell lysate, and any proteins that bind to it are "pulled down," isolated, and identified, typically by mass spectrometry.[11] While powerful, this approach requires careful chemical modification to ensure the tag does not interfere with the compound's native binding activity.[12]

Section 4: Biophysical Characterization of Target Engagement

Once a primary target has been identified and validated in a cellular context, it is crucial to quantify the binding interaction using purified components. This provides precise data on affinity, kinetics, and thermodynamics, which are invaluable for structure-activity relationship (SAR) studies and lead optimization.

Surface Plasmon Resonance (SPR)

Causality: SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[13] One molecule (the target protein, or "ligand") is immobilized on a gold sensor chip. A solution containing the other molecule (the this compound compound, or "analyte") is flowed over the surface.[13][14] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the "resonance angle" of reflected light.[15][16] This change is plotted over time in a sensorgram, from which kinetic parameters (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (KD) can be calculated.[13]

Table 2: Representative Biophysical Data for QZO-X Binding to Target Kinase Y

| Technique | Parameter | Value |

| SPR | KD (Affinity) | 150 nM |

| ka (Association Rate) | 1.2 x 105 M-1s-1 | |

| kd (Dissociation Rate) | 1.8 x 10-2 s-1 | |

| ITC | KD (Affinity) | 180 nM |

| ΔH (Enthalpy) | -8.5 kcal/mol | |

| -TΔS (Entropy) | -1.2 kcal/mol | |

| Stoichiometry (n) | 1.05 |

Isothermal Titration Calorimetry (ITC)

Causality: ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[17] In an ITC experiment, small aliquots of the this compound compound are titrated into a sample cell containing the purified target protein.[18] The instrument's sensitive detectors measure the minute temperature changes that occur upon binding.[18] A single ITC experiment can determine the binding affinity (KD), binding enthalpy (ΔH), and stoichiometry (n) of the interaction, allowing for the calculation of Gibbs free energy (ΔG) and entropy (ΔS).[19] This provides a complete thermodynamic signature of the binding event.[20]

Section 5: Elucidating the Downstream Signaling Pathway

Identifying the direct target is only half the story. The functional consequence of target engagement is the modulation of a downstream signaling pathway. For this compound compounds, which frequently target protein kinases, this involves mapping changes in protein phosphorylation.

Caption: Hypothetical inhibition of the PI3K/AKT pathway by a this compound compound.

Kinome Profiling

Causality: Since many quinazoline derivatives are kinase inhibitors, it is critical to understand their selectivity across the entire human kinome.[21] Kinome profiling services utilize large panels of purified kinases (often over 300) to assess the inhibitory activity of a compound at a fixed concentration (e.g., 1 µM).[22][23] This approach rapidly identifies the primary kinase target(s) and, just as importantly, reveals potential off-target kinases.[22] This information is crucial for interpreting cellular data and predicting potential toxicities. Some platforms offer continuous, activity-based assays that provide deeper kinetic insights beyond a single endpoint measurement.[24]

Western Blot Analysis for Pathway Validation

Causality: Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. To validate the effect of a this compound compound on a signaling pathway like PI3K/Akt, researchers use antibodies that specifically recognize either the total protein or its phosphorylated (activated) form.[3][25] A decrease in the ratio of phosphorylated protein to total protein following compound treatment provides direct evidence of pathway inhibition.[26]

Experimental Protocol: Western Blot for p-Akt/Total Akt

-

Cell Treatment and Lysis: Treat cells (e.g., A549) with varying concentrations of the this compound compound for a specified time (e.g., 2-24 hours). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[27]

-

SDS-PAGE: Separate the protein samples by size on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or total Akt, diluted in blocking buffer.[26][29]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[26]

-

Analysis: Quantify the band intensities. Calculate the ratio of p-Akt to total Akt for each treatment condition to determine the extent of pathway inhibition.

Reporter Gene Assays

Causality: Reporter gene assays are used to measure the activity of transcription factors that lie at the terminus of many signaling pathways.[30] In these assays, the transcriptional response element for a specific factor (e.g., NF-κB, AP-1) is cloned upstream of a reporter gene (e.g., luciferase).[31][32] When the signaling pathway is active, the transcription factor binds to its response element and drives the expression of the reporter protein, which produces a quantifiable signal (light).[33] Inhibition of the pathway by a this compound compound would result in a decreased reporter signal.[34]

Section 6: Cellular Phenotypic Assays: Confirming the Consequence

The final step in the core MoA investigation is to link the observed pathway inhibition to a definitive cellular outcome, such as apoptosis (programmed cell death), which is a desired effect for most anticancer agents.

Caspase Activity Assays

Causality: Apoptosis is executed by a family of proteases called caspases.[35] The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[36][37] Caspase activity assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore or chromophore.[36][38] When activated caspases in the cell lysate cleave the substrate, the reporter molecule is released, generating a measurable fluorescent or colorimetric signal that is directly proportional to the level of caspase activity.[38][39]

Experimental Protocol: Fluorometric Caspase-3/7 Assay

-

Cell Treatment: Seed cells in a 96-well plate and treat with the this compound compound at various concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Reagent Addition: Add a Caspase-3/7 reagent containing a DEVD-based substrate directly to the wells.[38]

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader (e.g., excitation ~485 nm, emission ~520 nm for a green fluorophore).

-

Analysis: An increase in fluorescence intensity compared to the vehicle control indicates the induction of apoptosis via caspase activation.

Section 7: Preclinical Considerations: Assessing Druggability

While not strictly part of the core MoA investigation, early assessment of a compound's drug-like properties is essential to gauge its developmental potential.

ADME-Tox Profiling

Early in vitro profiling of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical.[40][41] These assays assess parameters such as metabolic stability in liver microsomes, plasma protein binding, cell permeability, and potential inhibition of key metabolic enzymes (e.g., cytochrome P450s).[42] Poor ADME-Tox properties are a major cause of candidate attrition, so identifying potential liabilities early allows for their mitigation through chemical modification.[43] High-throughput screening methods are now widely available for early-stage ADME-Tox profiling.[44]

Section 8: Conclusion